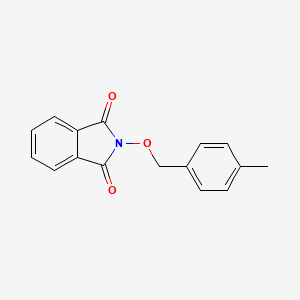

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione

Description

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione (CAS: N/A, referred to as the "target compound") is an isoindoline-1,3-dione derivative featuring a 4-methylbenzyloxy substituent. This compound is synthesized via a visible-light-induced radical pathway using 4-methylbenzyl alcohol and 2-hydroxyisoindoline-1,3-dione, yielding a white solid . The compound’s applications are under exploration, with synthetic protocols suggesting utility in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)10-20-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHXHECFCOJBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209617 | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38936-61-7 | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of phthalic anhydride with 4-methylbenzylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 120-140°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 4-methylbenzyloxy group provides electron-donating properties, enhancing stability compared to electron-withdrawing groups (e.g., nitro in ). Bromophenyl derivatives (e.g., 2n) exhibit distinct electronic profiles, influencing biological activity .

- Synthetic Efficiency: Aminoalkyl derivatives (e.g., compound 6) require multi-step epoxide ring-opening reactions with moderate yields (26–37%), while the target compound’s synthesis is streamlined via radical coupling, though yield data are unspecified .

Key Findings :

- In contrast, urea-modified analogues (e.g., compounds 5a–5e) exhibit superior anti-tumor activity (IC50 < 200 µM) compared to dioxopiperidinyl controls (IC50 > 200 µM), highlighting the impact of substituent design .

- Spectroscopic Trends : Isoindoline-1,3-dione derivatives universally show strong C=O stretching (~1700–1800 cm⁻¹) in IR and aromatic proton signals (δ 7.0–8.5 ppm) in NMR .

Biological Activity

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound belongs to the isoindoline-1,3-dione family, characterized by a core structure that allows for various substitutions. The presence of the 4-methylbenzyl group enhances its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation. This inhibition is critical as it may provide a therapeutic avenue for treating various cancers.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

- Cancer Cell Line Study : In experiments involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound has low toxicity levels when tested in vivo on laboratory mice. The acute toxicity studies indicated that it could be considered safe for further development in therapeutic applications .

Q & A

What are the key considerations for synthesizing 2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione with high purity and yield?

Basic Research Question

Synthesis requires precise control of reaction conditions, such as stoichiometry, solvent selection, and temperature. For example, etherification reactions involving isoindoline-1,3-dione derivatives often use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to facilitate nucleophilic substitution at the isoindoline oxygen . Characterization via NMR, IR, and X-ray crystallography (as demonstrated for structurally similar compounds ) ensures structural fidelity. Purity optimization may involve column chromatography with gradients of ethyl acetate/hexane.

Key Data for Crystallography (Example):

| Parameter | Value (Example from ) |

|---|---|

| Crystal System | Monoclinic, P21 |

| Unit Cell (Å) | a=12.472, b=9.2853, c=12.505 |

| β angle (°) | 115.305 |

| Radiation Source | Fine-focus sealed tube |

How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

Advanced Research Question

Experimental designs should follow frameworks like Project INCHEMBIOL , which evaluates abiotic/biotic transformations and compartmental distribution. Key steps:

Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to predict bioavailability.

Hydrolysis/Kinetic Studies : Expose the compound to varying pH and UV light to simulate environmental degradation.

Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.

Contradictions in degradation rates across studies may arise from differences in microbial communities or analytical methods (e.g., HPLC vs. LC-MS). Cross-validation with isotopic labeling (e.g., ¹⁴C tracing) is recommended .

What methodological approaches resolve discrepancies in crystallographic data for isoindoline-1,3-dione derivatives?

Advanced Research Question

Discrepancies in crystal parameters (e.g., unit cell dimensions or space groups) often stem from polymorphism or solvent inclusion during crystallization. For example, and report distinct monoclinic systems for similar compounds due to variations in substituent groups (4-methylbenzyl vs. 4-methoxyphenyl). To address this:

- Perform PXRD (powder X-ray diffraction) to confirm phase purity.

- Use SC-XRD (single-crystal) at multiple temperatures to assess thermal expansion effects.

- Compare Hirshfeld surface analyses to quantify intermolecular interactions influencing packing .

How can computational methods predict the bioactivity of this compound?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations can model interactions with target proteins. For isoindoline derivatives, prioritize:

Pharmacophore Mapping : Identify H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (methylbenzyl moiety) .

Binding Affinity Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Contradictions between computational and experimental results may arise from solvent effects or protein flexibility. Free-energy perturbation (FEP) calculations improve accuracy by accounting for solvation .

What strategies optimize the regioselectivity of functional group modifications on isoindoline-1,3-dione scaffolds?

Basic Research Question

Regioselectivity in substitutions (e.g., at the benzyloxy group) depends on electronic and steric factors. Methodological considerations:

- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., methyl) on the benzyl ring direct reactions to the para position.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during multi-step syntheses .

- Spectroscopic Monitoring : ¹H NMR coupling constants and NOESY correlations verify substitution patterns .

How do structural modifications (e.g., substituent changes) alter the compound’s photophysical properties?

Advanced Research Question

Substituents like methoxy or fluoro groups impact π-conjugation and fluorescence. Experimental approaches:

UV-Vis/FL Spectroscopy : Compare absorption/emission maxima of derivatives (e.g., 4-methylbenzyl vs. 4-methoxybenzyl analogs ).

TD-DFT Calculations : Relate electronic transitions to molecular orbital energies.

Data contradictions may arise from aggregation-caused quenching (ACQ) in concentrated solutions. Mitigate this by measuring in dilute conditions or using cryogenic techniques .

What analytical techniques are critical for characterizing degradation byproducts of this compound under oxidative stress?

Advanced Research Question

Advanced mass spectrometry (HRMS/MS) coupled with ion mobility separates isobaric byproducts. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.